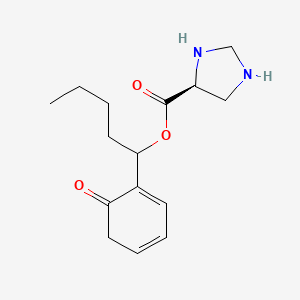
(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate is a complex organic compound with a unique structure that includes a cyclohexadienone moiety and an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexadienone moiety: This can be achieved through the oxidation of cyclohexene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the pentyl chain: This step involves the alkylation of the cyclohexadienone intermediate with a suitable pentyl halide under basic conditions.
Formation of the imidazolidine ring: The final step involves the cyclization of the intermediate with an appropriate diamine, such as ethylenediamine, under acidic or basic conditions to form the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyclohexadienone moiety can be further oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The imidazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by:
Inhibiting enzymes: The compound can bind to and inhibit the activity of certain enzymes involved in inflammatory pathways.
Modulating receptors: It may interact with cellular receptors, altering signal transduction pathways and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexadienone derivatives: These compounds share the cyclohexadienone moiety and exhibit similar reactivity.
Imidazolidine derivatives: Compounds with the imidazolidine ring structure, which may have similar pharmacological properties.
Uniqueness
(4S)-1-(6-Oxocyclohexa-1,3-dien-1-yl)pentyl imidazolidine-4-carboxylate is unique due to the combination of the cyclohexadienone and imidazolidine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
1-(6-oxocyclohexa-1,3-dien-1-yl)pentyl (4S)-imidazolidine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-8-14(11-6-4-5-7-13(11)18)20-15(19)12-9-16-10-17-12/h4-6,12,14,16-17H,2-3,7-10H2,1H3/t12-,14?/m0/s1 |
InChI-Schlüssel |
QLTVVYGCLMMQGX-NBFOIZRFSA-N |
Isomerische SMILES |
CCCCC(C1=CC=CCC1=O)OC(=O)[C@@H]2CNCN2 |
Kanonische SMILES |
CCCCC(C1=CC=CCC1=O)OC(=O)C2CNCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


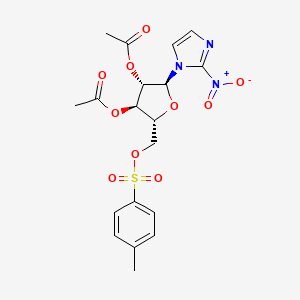
![9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester](/img/structure/B15217978.png)
![3,3'-(Hexafluorocyclopentene-1,2-diyl)bis[2-methyl-5-(4-aminophenyl)thiophene]](/img/structure/B15217988.png)
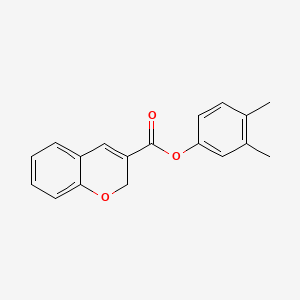


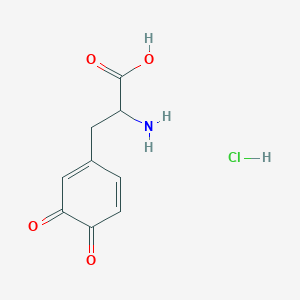
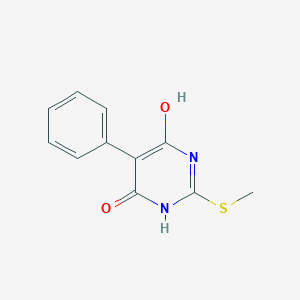
![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
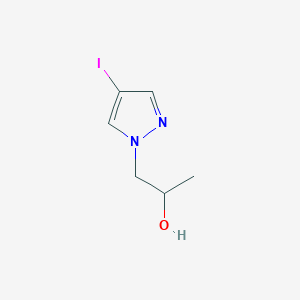
![2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15218035.png)
![7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B15218039.png)
![4-[(1R)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B15218041.png)

